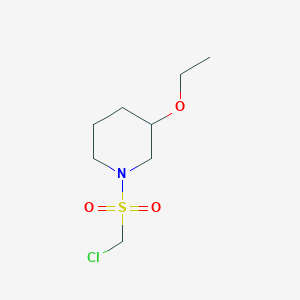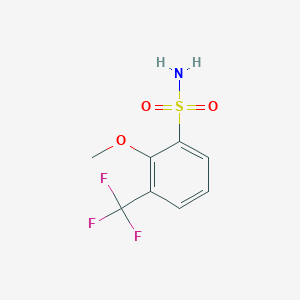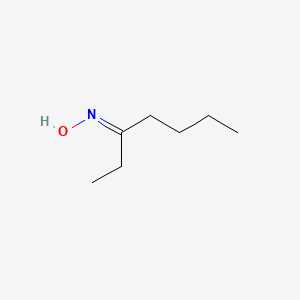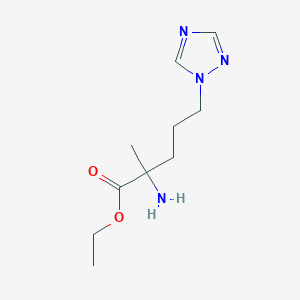![molecular formula C13H26N2 B13616339 3-(3-Azaspiro[5.5]undecan-3-yl)propan-1-amine](/img/structure/B13616339.png)
3-(3-Azaspiro[5.5]undecan-3-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Azaspiro[55]undecan-3-yl)propan-1-amine is a chemical compound with the molecular formula C13H26N2 It is known for its unique spirocyclic structure, which consists of a spiro-connected azaspiro ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Azaspiro[5.5]undecan-3-yl)propan-1-amine typically involves the formation of the spirocyclic ring system followed by the introduction of the amine group. One common method involves the reaction of a suitable spirocyclic precursor with an amine source under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Azaspiro[5.5]undecan-3-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
3-(3-Azaspiro[5.5]undecan-3-yl)propan-1-amine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design and development.
Biological Research: The compound is used in studies related to its biological activity and interactions with biomolecules.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules for industrial purposes.
Mecanismo De Acción
The mechanism of action of 3-(3-Azaspiro[5.5]undecan-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Azaspiro[5.5]undecan-3-yl)propan-1-amine dihydrochloride
- 3-[9-(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecan-3-yl]propan-1-amine
Uniqueness
This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C13H26N2 |
|---|---|
Peso molecular |
210.36 g/mol |
Nombre IUPAC |
3-(3-azaspiro[5.5]undecan-3-yl)propan-1-amine |
InChI |
InChI=1S/C13H26N2/c14-9-4-10-15-11-7-13(8-12-15)5-2-1-3-6-13/h1-12,14H2 |
Clave InChI |
DPLPNDCCIKBETB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)CCN(CC2)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-phenoxyphenyl)propanoicacid](/img/structure/B13616271.png)



![2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]ethyl}benzoic acid](/img/structure/B13616303.png)







